molecular formula C17H18N2O4S B5343503 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide

Cat. No. B5343503
M. Wt: 346.4 g/mol
InChI Key: ROMNIIJYIYGWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key regulator of cellular processes such as metabolism, gene expression, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various cellular processes.

Mechanism of Action

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide is a potent and selective inhibitor of PKA. It binds to the catalytic subunit of PKA and prevents its activation by cyclic AMP (cAMP). PKA is activated by cAMP, which binds to the regulatory subunit of PKA and causes the catalytic subunit to dissociate and become active. This compound prevents this activation by binding to the catalytic subunit and preventing its dissociation from the regulatory subunit.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of cellular proteins, including ion channels, transcription factors, and enzymes. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in some cancer cells. In addition, this compound has been shown to inhibit the contraction of smooth muscle cells and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide in lab experiments is its potency and selectivity for PKA. It is a highly specific inhibitor of PKA and does not affect other kinases. This makes it a useful tool for studying the role of PKA in various cellular processes. However, one limitation of using this compound is its potential for off-target effects. It has been shown to inhibit other kinases at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide. One area of interest is the role of PKA in cancer. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in some cancer cells, suggesting that PKA may be a potential target for cancer therapy. Another area of interest is the role of PKA in neurodegenerative diseases. PKA has been implicated in the regulation of neuronal survival and synaptic plasticity, and this compound has been used to study the effects of PKA inhibition on these processes. Finally, there is interest in developing more potent and selective inhibitors of PKA, which could be useful for studying the role of PKA in various cellular processes and for developing new therapies for diseases.

Synthesis Methods

The synthesis of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide involves a series of chemical reactions starting from 2-methoxybenzoic acid. The first step is the conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride. The resulting 2-methoxybenzoyl chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base to form the corresponding amide. The amide is then sulfonated using chlorosulfonic acid to give this compound (this compound).

Scientific Research Applications

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide has been widely used in scientific research to investigate the role of PKA in various cellular processes. PKA is known to be involved in the regulation of metabolism, gene expression, and cell growth, and this compound has been used to study the effects of PKA inhibition on these processes. This compound has also been used to study the role of PKA in signal transduction pathways and in the regulation of ion channels.

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-7-6-14(10-15(16)17(18)20)24(21,22)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMNIIJYIYGWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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